

BK-1361: A Potent Peptide Inhibitor of ADAM8 Function

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays a crucial role in various pathological processes, including cancer progression, inflammation, and neurodegenerative diseases.[1][2] Its involvement in tumor cell invasion, migration, and angiogenesis has positioned it as a promising therapeutic target.[3][4] BK-1361 is a peptidomimetic inhibitor designed to specifically target ADAM8, offering a potential therapeutic avenue for ADAM8-driven pathologies.[5][6] This technical guide provides a comprehensive overview of BK-1361, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

BK-1361 is a cyclic peptide that was designed based on the structural modeling of the disintegrin domain of ADAM8.[5][7] Unlike inhibitors that target the catalytic site of the metalloproteinase domain, BK-1361 functions by preventing the multimerization of ADAM8 on the cell surface.[5][8] This multimerization is a prerequisite for its biological activity, including its proteolytic and non-proteolytic functions.[3][5] By binding to the disintegrin domain, BK-1361 allosterically inhibits ADAM8, preventing its association with other ADAM8 molecules and its interaction with binding partners like β 1-integrin.[5][9] This disruption of ADAM8 function leads to a reduction in downstream signaling pathways that promote cell invasion and migration, such as the ERK1/2 and MMP pathways.[5][6]



Quantitative Data

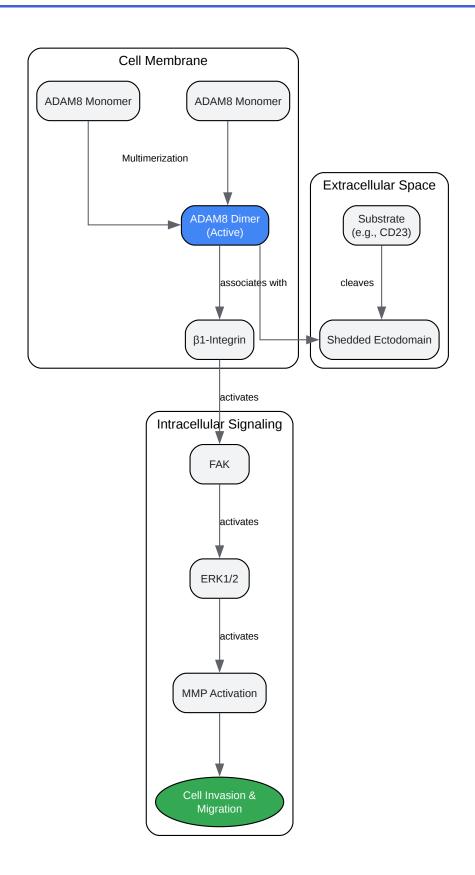
The inhibitory potency and selectivity of BK-1361 have been quantified in various assays. The following tables summarize the key quantitative data available for this peptide inhibitor.

Inhibitory Activity of BK-1361	
Parameter	Value
IC50 for ADAM8 autocatalytic activation	120 ± 19 nM[5]
IC50 for ADAM8-dependent sCD23 shedding	182 ± 23 nM[5]
Selectivity of BK-1361	
Protease	Inhibition at 10 μM
ADAM9	No significant inhibition[5]
ADAM10	No significant inhibition[5]
ADAM12	No significant inhibition[5]
ADAM17	No significant inhibition[5]
MMP-2	No significant inhibition[5]
MMP-9	No significant inhibition[5]
MMP-14	No significant inhibition[5]

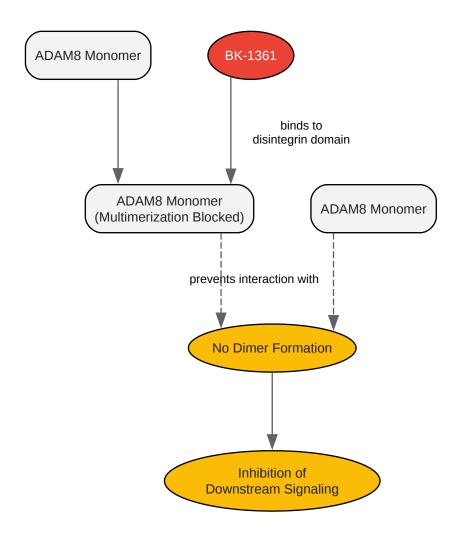
Signaling Pathways

ADAM8 exerts its pro-tumorigenic effects through both its proteolytic and non-proteolytic functions, which involve the activation of specific signaling cascades. BK-1361, by inhibiting ADAM8 multimerization, effectively blocks these downstream pathways.

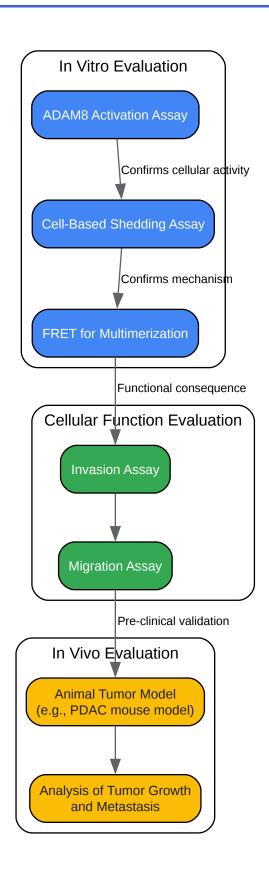












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